N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with a thiophene derivative and a diketone to form the imidazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinones and related heterocyclic compounds. Examples include:
- N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(phenylmethyl)imidazolidin-4-yl]acetamide
- N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]acetamide
Uniqueness
N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide is unique due to its specific substitution pattern and the presence of the thiophene ring. This structural feature may confer distinct biological activities and properties compared to other similar compounds.
Properties
Molecular Formula |
C23H20ClN3O3S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c1-15-4-2-5-18(12-15)27-22(29)20(26(23(27)30)14-19-6-3-11-31-19)13-21(28)25-17-9-7-16(24)8-10-17/h2-12,20H,13-14H2,1H3,(H,25,28) |
InChI Key |
CHCKTCLWMKCOND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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